molecular formula C19H20F3N5O5S2 B612274 TAK-243 CAS No. 1450833-55-2

TAK-243

Cat. No.: B612274
CAS No.: 1450833-55-2
M. Wt: 519.5 g/mol
InChI Key: KJDAGXLMHXUAGV-DGWLBADLSA-N
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Description

TAK-243 is a first-in-class small molecule inhibitor of ubiquitin-activating enzyme 1 (UBA1). It is designed to disrupt the ubiquitin-proteasome system, which is crucial for protein degradation and regulation within cells. By inhibiting UBA1, this compound induces proteotoxic stress and apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Mechanism of Action

TAK-243, also known as MLN7243 or Uae inhibitor MLN7243, is a potent, mechanism-based small-molecule inhibitor of the ubiquitin activating enzyme (UAE), the primary mammalian E1 enzyme that regulates the ubiquitin conjugation cascade .

Target of Action

The primary target of this compound is the Ubiquitin-like Modifier Activating Enzyme 1 (UBA1; UAE) . This enzyme is the initiating enzyme in the ubiquitylation cascade, a process in which proteins are tagged with ubiquitin moieties to regulate their degradation or function .

Mode of Action

This compound binds to free ubiquitin and forms a this compound-ubiquitin adduct, thereby inhibiting the UAE . This action blocks the activation of E1 enzymes, leading to the inhibition of intracellular ubiquitin binding . As a result, this compound disrupts the ubiquitin–proteasome system (UPS), a network of enzymes responsible for maintaining cellular protein homeostasis .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits protein ubiquitination in cells, leading to the accumulation of free ubiquitin . This action triggers the activation of the unfolded protein response and induces apoptosis . This compound also disrupts DNA double strand break repair, as evidenced by reduced recruitment of 53BP1 to DNA double strand breaks .

Result of Action

The inhibition of UAE by this compound leads to a decrease in the abundance of poly- and mono-ubiquitylated proteins in cells . This action induces proteotoxic stress and impairs cell cycle progression and DNA damage repair pathways . Consequently, this compound reduces growth and viability of cancer cells .

Action Environment

This compound has been shown to be effective in various environments, including in vitro cell lines, patient-derived organoids, and murine xenografts . The compound has also demonstrated synergistic effects with current therapeutics for adrenocortical carcinoma (ACC), such as mitotane, etoposide, and cisplatin .

Biochemical Analysis

Biochemical Properties

TAK-243 disrupts ubiquitin conjugation, a key process in protein degradation and cellular signaling . It interacts with the enzyme UBA1, the primary mammalian E1 enzyme that regulates the ubiquitin conjugation cascade . By inhibiting UBA1, this compound decreases levels of ubiquitylated proteins, leading to increased markers of proteotoxic stress and DNA damage stress .

Cellular Effects

This compound has been shown to induce Endoplasmic Reticulum (ER) stress and apoptosis in Chronic Lymphocytic Leukemia (CLL) cells and Diffuse Large B-cell Lymphoma (DLBCL) cell lines . It also disrupts NFκB pathway activation, a key cellular signaling pathway involved in inflammation and cancer .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to UBA1 and inhibiting its function . This leads to a decrease in ubiquitylated proteins and an increase in free ubiquitin, which triggers the unfolded protein response (UPR) and induces apoptosis .

Temporal Effects in Laboratory Settings

This compound induces ER stress and the UPR in CLL cells within 2 hours, followed by rapid apoptosis . After 24-hour incubation, an IC50 of 50 nM was established in CLL cells .

Dosage Effects in Animal Models

In vivo, this compound has been shown to reduce leukemic burden and target leukemic stem cells without evidence of toxicity . The tumor suppressive effects of this compound and its synergistic effects with Venetoclax were further confirmed in a mouse xenograft model .

Metabolic Pathways

This compound disrupts the ubiquitin-proteasome system, a key metabolic pathway involved in protein degradation and cellular homeostasis . This leads to destabilization of tumor suppressors, overexpression of proto-oncogenes, and impaired DNA repair .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it is known that this compound is effluxed out of cells by MDR1, a drug efflux pump .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the cytoplasm where it can interact with UBA1 and disrupt the ubiquitin-proteasome system .

Preparation Methods

The synthesis of TAK-243 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that this compound is produced by Millennium Pharmaceuticals, Inc., a subsidiary of Takeda Pharmaceutical Company Limited .

Chemical Reactions Analysis

TAK-243 undergoes various chemical reactions, primarily focusing on its interaction with ubiquitin and ubiquitin-like proteins. The compound forms a covalent adduct with ubiquitin, thereby inhibiting the activation of UBA1. This inhibition leads to the accumulation of poly- and mono-ubiquitylated proteins, causing proteotoxic stress and apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

[(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O5S2/c20-19(21,22)33-12-3-1-2-10(6-12)13-8-16-24-5-4-15(27(16)26-13)25-14-7-11(17(28)18(14)29)9-32-34(23,30)31/h1-6,8,11,14,17-18,25,28-29H,7,9H2,(H2,23,30,31)/t11-,14-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDAGXLMHXUAGV-DGWLBADLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450833-55-2
Record name TAK-243
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450833552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK-243
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15013
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TAK-243
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9GGV0YCDI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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